molecular formula C3H9N<br>(CH3)2CHNH2<br>C3H9N B041738 Isopropylamine CAS No. 75-31-0

Isopropylamine

Cat. No.: B041738
CAS No.: 75-31-0
M. Wt: 59.11 g/mol
InChI Key: JJWLVOIRVHMVIS-UHFFFAOYSA-N
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Description

Isopropylamine, also known as propan-2-amine, is an organic compound belonging to the class of amines. It is a colorless, hygroscopic liquid with a strong ammonia-like odor. This compound is miscible with water and is highly flammable. This compound is widely used as an intermediate in the chemical industry, particularly in the production of herbicides and pesticides .

Mechanism of Action

Target of Action

Isopropylamine primarily targets the β1-adrenergic receptor . This receptor is a type of G-protein-coupled receptor that is activated by the neurotransmitter noradrenaline . It plays a crucial role in the regulation of heart function .

Mode of Action

This compound acts as an agonist for the β1-adrenergic receptor . This means it binds to the receptor and activates it, mimicking the effects of noradrenaline . Upon activation, the receptor stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn stimulates the heart .

Biochemical Pathways

The activation of the β1-adrenergic receptor by this compound triggers a series of biochemical reactions. The receptor activates adenylate cyclase, which then produces cAMP . This cAMP activates protein kinase A (PKA), which causes phosphorylation of sodium and calcium channels in the ‘open’ conformation and potassium channels in the ‘closed’ conformation . This leads to depolarization of the nodal cells of the heart and myocardial cells, resulting in increased heart rate and stroke volume .

Pharmacokinetics

This compound is rapidly absorbed when administered intravenously . The initial inactivation of this compound is mainly due to a rapid clearance from the circulation . The half-life of unchanged this compound is approximately 1.17 hours .

Result of Action

The activation of the β1-adrenergic receptor by this compound leads to an increase in heart rate and stroke volume . This can have various effects on the body, depending on the context. For example, it can help maintain blood pressure during anesthesia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body can affect how this compound is metabolized and excreted . Additionally, the compound’s action can be influenced by the pH and temperature of its environment .

Biochemical Analysis

Biochemical Properties

Isopropylamine exhibits reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . Like other simple aliphatic amines, this compound is a weak base . It can be obtained by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst .

Cellular Effects

The acute toxicity of this compound in humans has been evaluated. Brief 10-20 ppm inhalation exposures of humans cause nose and throat irritation . Acute occupational exposures may cause temporary visual disturbances . Liquid this compound can produce eye burns and permanent visual impairment, or skin irritation and dermatitis .

Molecular Mechanism

This compound can be obtained by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst . The reaction is as follows:

(CH3)2CHOH + NH3 → (CH3)2CHNH2 + H2O 

This reaction suggests that this compound can interact with other biomolecules through its amine group .

Temporal Effects in Laboratory Settings

It is known to be a volatile substance, suggesting that it may evaporate over time if not properly stored .

Dosage Effects in Animal Models

The lethal dose or concentration (LD, LC) of this compound has been documented. The median dose (LD50) is 380 mg/kg for dermal exposure in rabbits and 550 mg/kg for oral exposure in rats .

Metabolic Pathways

This compound is a building block for the preparation of many herbicides and pesticides . In Pseudomonas sp. strain KIE171, this compound is an intermediate in the biosynthesis of L-alaninol (2-amino-1-propanol), a precursor of the fluoroquinolone antibiotic levofloxacin and of the chloroacetanilide herbicide metolachlor .

Transport and Distribution

It is known to be a volatile substance, suggesting that it may diffuse rapidly through tissues .

Subcellular Localization

Given its small size and polarity, it is likely to be able to diffuse across cell membranes and distribute throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylamine can be synthesized through two main methods:

    Acetone Hydrogenation Ammoniation Method: In this method, acetone is reacted with hydrogen and ammonia in the presence of a copper-nickel-white clay catalyst at temperatures ranging from 150 to 220°C under normal pressure.

    Isopropanol Hydrogenation Amination Method: This method involves the reaction of isopropanol with ammonia and hydrogen using a porous nickel-aluminum catalyst activated by barium hydroxide at 195°C and 1.72 MPa.

Industrial Production Methods: The industrial production of this compound typically follows the acetone hydrogenation ammoniation method due to its high conversion rate and yield. The process involves the continuous feeding of acetone, hydrogen, and ammonia into a reactor, followed by distillation to separate and purify the this compound .

Chemical Reactions Analysis

Isopropylamine undergoes various chemical reactions typical of simple alkyl amines:

Common Reagents and Conditions:

Major Products Formed:

    Imines and Enamines: Formed through condensation with carbonyl compounds.

    Amides: Formed through acylation reactions.

    Secondary and Tertiary Amines: Formed through alkylation reactions.

Comparison with Similar Compounds

Isopropylamine can be compared with other simple alkyl amines such as:

Uniqueness of this compound:

Properties

IUPAC Name

propan-2-amine
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InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3
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InChI Key

JJWLVOIRVHMVIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N
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Molecular Formula

C3H9N, Array
Record name ISOPROPYLAMINE
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Related CAS

15572-56-2 (hydrochloride)
Record name Isopropylamine
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DSSTOX Substance ID

DTXSID2025682
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Molecular Weight

59.11 g/mol
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Physical Description

Isopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Boiling point 90 °F. Less dense than water Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; Note: A gas above 91 degrees F; [NIOSH], HYGROSCOPIC COLOURLESS LIQUID WITH AMMONIA ODOUR., Colourless to yellow liquid; Fishy ammonia aroma, Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: A gas above 91 °F.]
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Boiling Point

90.3 °F at 760 mmHg (NTP, 1992), 31.8 °C, 31.7 °C, 91 °F
Record name ISOPROPYLAMINE
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Flash Point

-35 °F (NTP, 1992), -26 °C, -18 °C (0 °F) (Closed cup), -35 °F (-37 °C) (open cup), -37 °C c.c., -35 °F (open cup), (oc) -35 °F
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Solubility

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with ethanol, ether; very soluble in acetone; soluble in benzene, chloroform, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible
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Density

0.691 at 68 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.6891 g/cu m at 20 °C, Bulk density: 5.7 lb/gal at 20 °C; refractive index; 1.377 at 15 C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.687-0.693, 0.691, 0.69
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Vapor Density

2.04 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

940.94 mmHg (USCG, 1999), 579.6 [mmHg], 579.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 63.7, 460 mmHg
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Color/Form

Colorless liquid [Note: A gas above 91 degrees F], Colorless, volatile liquid, Colorless to yellow liquid

CAS No.

75-31-0
Record name ISOPROPYLAMINE
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Melting Point

-150 °F (NTP, 1992), -95.119 °C, -95.2 °C, -150 °F
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Synthesis routes and methods I

Procedure details

4.3 g of the free base of (4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Cliralpak AD column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting).
[Compound]
Name
free base
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Synthesis routes and methods II

Procedure details

(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one (43 mg) was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Chiralpak AD-H column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting) which were converted to the mono hydrochloride salts by dissolving in methanol, adding 1 equivalent of aqueous 6.0N HCl and evaporating to dryness.
[Compound]
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Reaction Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide (68 mg, 0.14 mmol) in ethanol (5.0 mL) is added pyridine (0.115 mL, 1.42 mmol) and O-methylhydroxylamine hydrochloride (118 mg, 1.42 mmol). The mixture is heated to 55° C. for 16 hours, cooled to ambient temperature, and concentrated to dryness. The residue is purified by silica gel flash chromatography, eluting with a gradient of 0 to 100% of hexane/ethyl acetate: 10% isopropyl amine to give the free base form of the title compound as a colorless oil. Dissolve this residue in dichloromethane (3 mL) and add 4 N HCl in dioxane (2 mL) and stir for 5 minutes. The solution is then concentrated to give the title compound as an off white solid (50 mg, 86%). ES/MS (m/e) 374.0 (M+H).
Name
N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
10%

Synthesis routes and methods IV

Procedure details

To a solution of p-aminobenzenethiol (125 mg, 1 mmol) in methanol (1 ml) was added MMTS (94 μl, 1 mmol) in a single portion. The reaction was stirred at RT under N2. After 2 hr, the solution was loaded onto an SCX column and eluted with methanol, followed by 1M ammonia in methanol. The basic eluents were concentrated in vacuo to a yellow oil. Chromatography (1:1 hexanes:CH2Cl2 with 1% isopropylamine) yielded 39a (140 mg, 82%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3): δ 7.28 (d, J=8.6 Hz, 2H); 6.54 (d, J=8.6 Hz, 2H); 3.60 (broad s, 2H); 2.34 (s, 3H). Treatment with HCl/ether gave 5 mg of the HCl salt. Biological testing was performed on the acid salt. 1H NMR (400 MHz, d6-DMSO): δ 7.46 (broad s, 2H); 7.05 (broad s, 2H); 2.47 (s, 3H); 2.43 (s, 3H).
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
1%
Name
Yield
82%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylamine
Reactant of Route 2
Isopropylamine
Reactant of Route 3
Isopropylamine
Reactant of Route 4
Reactant of Route 4
Isopropylamine
Reactant of Route 5
Isopropylamine
Reactant of Route 6
Reactant of Route 6
Isopropylamine

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